N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide
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Overview
Description
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications
Methylation of DNA and Thiol Interaction
Research into the methylation of deoxyribonucleic acid in mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) highlights the influence of cellular thiol concentrations on methylation extent. This study shows how thiols can enhance methylation rates, which may be relevant for understanding mechanisms in compounds with similar chemical behavior, including cyano and thiol groups (Lawley & Thatcher, 1970).
Aroma Production in Wine
The formation of 2-acetylthiazole from methylglyoxal and cysteine, involving intermediates like N-(2-sulfanylethyl)-2-oxopropanamide, suggests potential applications in understanding flavor chemistry and Maillard-type reactions. This research might offer insight into the chemical reactions involving thiol and cyano groups under conditions similar to those found in wine production (Marchand et al., 2002).
Biological Activities of Thiolate Ligands
The synthesis and characterization of 2-phenylpyridine Au(III) complexes with thiolate ligands indicate potential antimicrobial and antitumor activities. This research underscores the importance of thiolate ligands in developing new therapeutic agents, possibly relevant to compounds with similar sulfanyl groups (Fan et al., 2003).
Direct Cyanation of Heteroarenes
The palladium-catalyzed cyanation of heteroarenes using N,N-dimethylformamide highlights a method for aryl nitrile synthesis. This process could be analogous to research applications of compounds containing cyano groups, offering insights into synthetic strategies for nitrile-functionalized chemicals (Ding & Jiao, 2011).
Insecticide Action of Sulfoximines
Sulfoxaflor, a sulfoximine-based insecticide, provides an example of how novel chemical scaffolds can offer effective solutions to pest resistance. The unique action of sulfoxaflor against sap-feeding insects, despite resistance to other classes, might inform the development of new compounds with specific bioactivities (Sparks et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-18(2,3)17(22)21-15-13(11-20)24-16(23-10-9-19)14(15)12-7-5-4-6-8-12/h4-8H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDCWCPTVULHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(SC(=C1C2=CC=CC=C2)SCC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.